![molecular formula C24H26N2O5S B7695999 N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)
N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BMS-582949 and is a selective inhibitor of the protein tyrosine kinase 5 (PTK5).
Wirkmechanismus
N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide selectively inhibits PTK5 by binding to the ATP-binding site of the enzyme. This binding prevents the activation of PTK5 and induces apoptosis in cancer cells. In addition, the inhibition of PTK5 reduces inflammation by preventing the activation of inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit PTK5 and induce apoptosis in cancer cells. In addition, the inhibition of PTK5 reduces inflammation by preventing the activation of inflammatory pathways. The compound has also been shown to have low toxicity in animal models, making it a potential candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide is its selectivity for PTK5. This selectivity reduces the potential for off-target effects and makes it a more specific inhibitor than other compounds. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
Zukünftige Richtungen
There are several future directions for the development of N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more stable and soluble analogs of the compound. In addition, further research is needed to explore the potential applications of the compound in other areas of research, such as autoimmune diseases and neurodegenerative diseases. Finally, the development of more specific inhibitors of PTK5 could lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide involves several steps. The first step is the reaction of 3,5-dimethylphenylsulfonamide with 4-bromophenol in the presence of a base to form 4-(3,5-dimethylphenylsulfamoyl)phenol. This intermediate is then reacted with N-benzyl-N-methylacetamide in the presence of a coupling agent to form the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide has been extensively studied for its potential applications in various fields of research. One of the major areas of research is cancer treatment. PTK5 is overexpressed in various types of cancer, and the inhibition of PTK5 has been shown to induce apoptosis in cancer cells. BMS-582949 has been shown to selectively inhibit PTK5 and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Another area of research is the treatment of inflammatory diseases. PTK5 has been shown to play a role in the regulation of inflammatory responses, and the inhibition of PTK5 has been shown to reduce inflammation. BMS-582949 has been shown to inhibit PTK5 and reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[4-(diethylsulfamoyl)phenoxy]-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-26(4-2)32(28,29)21-16-14-19(15-17-21)30-18-24(27)25-22-12-8-9-13-23(22)31-20-10-6-5-7-11-20/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKQQRQQCPDZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

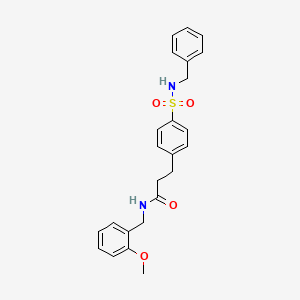

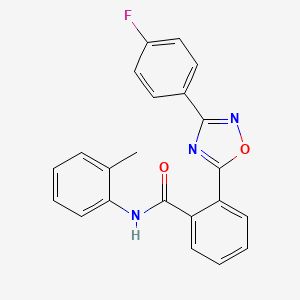
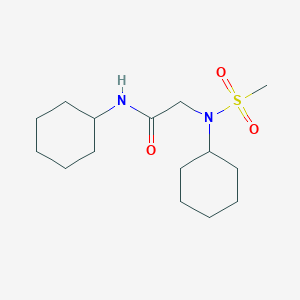



![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)

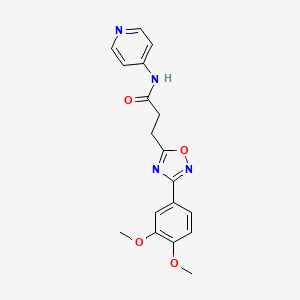

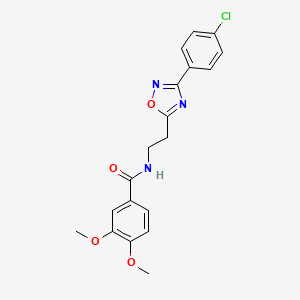
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)
